
Hdac-IN-44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac-IN-44 is a novel histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in the treatment of various cancers and neurodegenerative diseases by promoting histone acetylation and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-44 involves multiple steps, including the formation of key intermediates and the final coupling reactionReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The process may also include the development of green chemistry approaches to minimize environmental impact .
化学反应分析
Types of Reactions
Hdac-IN-44 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
科学研究应用
Hdac-IN-44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: Employed in cell culture experiments to investigate the effects of histone deacetylase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and chemical probes for epigenetic research
作用机制
Hdac-IN-44 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription. The molecular targets of this compound include class I and II histone deacetylases, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation .
相似化合物的比较
Hdac-IN-44 is unique compared to other histone deacetylase inhibitors due to its specific chemical structure and potency. Similar compounds include:
Suberoylanilide hydroxamic acid (SAHA): A well-known histone deacetylase inhibitor with broad-spectrum activity.
Trichostatin A (TSA): A potent inhibitor of class I and II histone deacetylases.
Valproic acid (VPA): A histone deacetylase inhibitor with additional anticonvulsant properties .
This compound stands out due to its higher selectivity and efficacy in preclinical models, making it a promising candidate for further development and clinical evaluation .
属性
分子式 |
C26H27BrN4O4 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC 名称 |
6-[(2S,8S)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C26H27BrN4O4/c27-17-11-9-16(10-12-17)25-24-19(18-6-3-4-7-20(18)28-24)14-21-26(34)30(15-23(33)31(21)25)13-5-1-2-8-22(32)29-35/h3-4,6-7,9-12,21,25,28,35H,1-2,5,8,13-15H2,(H,29,32)/t21-,25-/m0/s1 |
InChI 键 |
SKKVUVSMTPERBW-OFVILXPXSA-N |
手性 SMILES |
C1[C@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
规范 SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


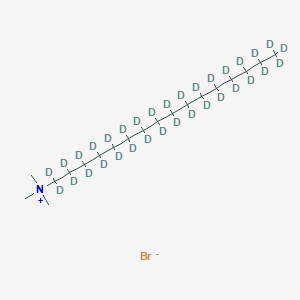
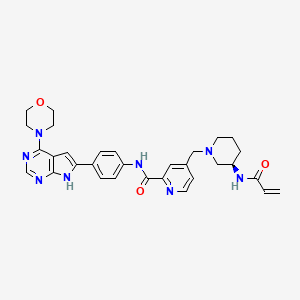

![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
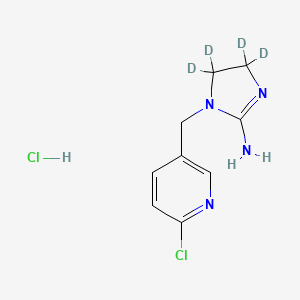
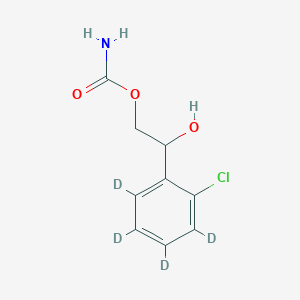
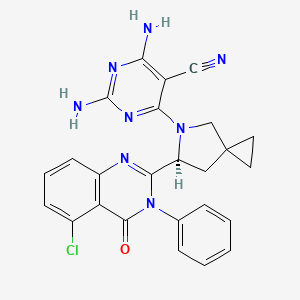
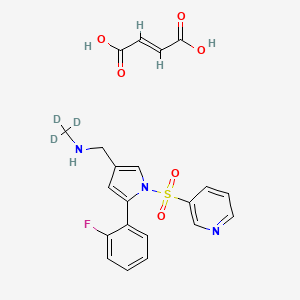
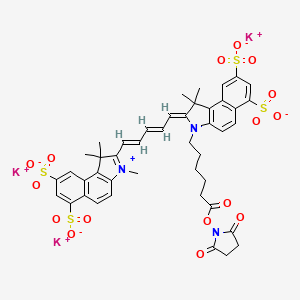
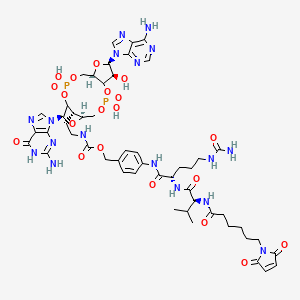


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
